(R)-2-Amino-3-ethylpentanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-ethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-5(4-2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLUUORVBOXZGB-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578880 | |
| Record name | 3-Ethyl-D-norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14328-61-1 | |
| Record name | 3-Ethyl-D-norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for R 2 Amino 3 Ethylpentanoic Acid
Chemoenzymatic and Biocatalytic Approaches
Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. nih.govrsc.org The application of enzymes in the synthesis of chiral molecules like (R)-2-Amino-3-ethylpentanoic acid is a rapidly advancing field.
Dynamic Kinetic Resolution Strategies for Stereoselective Synthesis
Dynamic kinetic resolution (DKR) is a potent strategy that combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired single enantiomer.
Transaminases (TAs), particularly ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. frontiersin.org They have been extensively utilized in the synthesis of chiral amines and amino acids. In the context of β-branched α-amino acids, (R)-selective transaminases are of particular interest for the synthesis of the (R)-enantiomer.
A DKR process employing an (R)-selective transaminase can be envisioned for the synthesis of this compound from its corresponding racemic α-keto acid, 2-keto-3-ethylpentanoic acid. In this process, the (R)-selective transaminase would selectively convert the (R)-keto acid to the desired (R)-amino acid. Simultaneously, a racemization catalyst would continuously interconvert the unreactive (S)-keto acid enantiomer back to the (R)-form, allowing for its eventual conversion to the final product.
While specific studies on this compound are not extensively documented, research on structurally similar α-alkyl-β-keto amides has demonstrated the efficacy of this approach. Commercially available (R)-selective transaminases have shown excellent activity and selectivity, yielding products with high diastereomeric ratios and enantiomeric excess (>99%).
| Substrate Type | Enzyme Type | Key Outcome |
| Racemic α-alkyl-β-keto amides | (R)-selective transaminase | High diastereomeric ratios and >99% enantiomeric excess of the corresponding anti-β-amino amides. |
| Racemic amines | (R)-amine transaminase | Resolution into (S)-amines with ~50% conversion and >99% enantiomeric excess. frontiersin.org |
This table illustrates the potential of transaminase-based DKR for producing stereopure amino compounds, a strategy applicable to the synthesis of this compound.
Enzymatic cascade reactions, where multiple enzymatic transformations occur in a single pot, offer a highly efficient approach to complex molecules by minimizing intermediate purification steps and reducing waste. For the synthesis of this compound, a cascade involving a transaminase could be coupled with other enzymes to drive the reaction equilibrium towards the desired product and regenerate cofactors.
For instance, a cascade could be designed where a transaminase produces the desired amino acid, and a second enzyme removes a byproduct, thereby shifting the reaction equilibrium. While a specific cascade for this compound is not reported, analogous systems have been developed for other amino acids. A three-enzyme cascade has been successfully used for the stereoselective synthesis of γ-oxyfunctionalized α-amino acids. Another example is the use of a transaminase-triggered double intramolecular aza-Michael reaction to generate complex N-heterocycles. These examples underscore the potential of multi-enzyme cascades to achieve high stereochemical control in the synthesis of complex chiral molecules.
Applications of Thermophilic Enzymes in Biocatalysis
Thermophilic enzymes, isolated from organisms that thrive at high temperatures, offer significant advantages in industrial biocatalysis. Their inherent stability at elevated temperatures allows for higher reaction rates, increased substrate solubility, and reduced risk of microbial contamination.
In the context of synthesizing β-branched amino acids, thermophilic transaminases are particularly valuable. Their robustness allows them to function under process conditions that might denature enzymes from mesophilic organisms. The use of a thermophilic aromatic amino acid aminotransferase has been reported for the biocatalytic production of β-branched aromatic amino acids, achieving high stereoselectivity through a DKR process. This highlights the potential of sourcing enzymes from thermophiles for the challenging synthesis of compounds like this compound.
Metabolic Engineering for Green and Efficient Production
Metabolic engineering involves the targeted modification of an organism's metabolic pathways to overproduce a desired chemical. nih.gov This approach holds immense promise for the sustainable and cost-effective production of non-canonical amino acids like this compound from simple feedstocks such as glucose. nih.gov
The general strategy for engineering a microorganism, such as Escherichia coli or Corynebacterium glutamicum, for the production of a target amino acid involves:
Enhancing Precursor Supply: Overexpressing genes in the biosynthetic pathway leading to the keto-acid precursor of the target amino acid.
Introducing the Final Biosynthetic Step: Introducing a suitable enzyme, such as an engineered transaminase, to convert the keto-acid precursor to the final amino acid product.
Eliminating Competing Pathways: Deleting genes that encode for enzymes that divert precursors into competing metabolic pathways or degrade the final product.
Optimizing Transport: Engineering transporter proteins to facilitate the export of the final product out of the cell.
While the metabolic engineering of a host for the specific production of this compound has not been detailed in the literature, the principles have been successfully applied to the production of other non-canonical amino acids. nih.govnih.gov
Asymmetric Chemical Synthesis Routes
In addition to biocatalytic methods, asymmetric chemical synthesis provides a powerful toolkit for the enantioselective preparation of this compound. These methods often rely on the use of chiral auxiliaries or chiral catalysts to control the stereochemical outcome of the reaction.
One established approach involves the use of chiral nickel(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand. nih.gov The general strategy is as follows:
Formation of a chiral Ni(II) complex of a glycine Schiff base. This complex serves as a chiral glycine equivalent.
Diastereoselective alkylation of the glycine moiety. For the synthesis of this compound, this would involve sequential alkylation with two ethyl groups. The stereochemistry of the chiral ligand directs the approach of the electrophiles, leading to a high degree of diastereoselectivity.
Decomposition of the complex to release the desired amino acid.
This methodology has been successfully applied to the synthesis of a wide variety of tailor-made amino acids. nih.gov
Another potential route is the stereoselective reduction of a dehydroamino acid precursor. This would involve the synthesis of an α,β-unsaturated amino acid derivative with the desired 3-ethylpentylidene side chain, followed by asymmetric hydrogenation using a chiral catalyst, such as a rhodium complex with a chiral phosphine (B1218219) ligand. The choice of the chiral ligand is crucial for achieving high enantioselectivity in the reduction step.
| Method | Key Reagent/Catalyst | Principle |
| Chiral Auxiliary | Chiral Ni(II) complex of a glycine Schiff base | Diastereoselective alkylation of a chiral glycine equivalent. nih.gov |
| Asymmetric Catalysis | Chiral Rhodium-phosphine complex | Enantioselective hydrogenation of a prochiral dehydroamino acid precursor. |
This table summarizes key chemical strategies for the asymmetric synthesis of this compound, highlighting the controlling element for stereoselectivity.
Strategies Involving Chiral Auxiliaries and Catalysts
The use of chiral auxiliaries and catalysts is a cornerstone of asymmetric synthesis, enabling the conversion of achiral molecules into chiral products with a high degree of stereocontrol. iscnagpur.ac.inuwindsor.ca These strategies are pivotal in producing single enantiomers of chiral molecules, which is crucial for applications in biological systems. iscnagpur.ac.in
Phase-transfer catalysis (PTC) has emerged as a powerful tool for the enantioselective synthesis of α-amino acids. This method often involves the alkylation of a glycine-derived Schiff base using a chiral phase-transfer catalyst. Cinchona-alkaloid-based catalysts, for example, have demonstrated high efficiency in promoting the asymmetric alkylation of glycine imines. acs.org
In a typical reaction, the catalyst facilitates the transfer of the enolate of the glycine derivative from the aqueous phase to the organic phase, where it reacts with an alkylating agent. The chiral environment provided by the catalyst directs the alkylation to occur on one face of the enolate, leading to the preferential formation of one enantiomer. For the synthesis of this compound, this would involve the use of an appropriate ethylating agent and a catalyst that favors the formation of the (R)-enantiomer. The catalyst's structure, particularly the substituents on the cinchona alkaloid core, can be fine-tuned to maximize enantioselectivity. acs.org Recent advancements have led to catalysts that are effective at very low loadings (down to 0.1 mol%) and can be recycled multiple times without significant loss of activity, affording the desired α-alkylated glycinates in high yields (up to 98%) and excellent enantiomeric excess (up to 99.9% ee). acs.org
The enantioselective alkylation of glycine derivatives is a widely employed and attractive strategy for synthesizing optically active unnatural α-amino acids. acs.orgorganic-chemistry.org This approach typically utilizes a chiral auxiliary or a chiral catalyst to control the stereochemical outcome of the alkylation of a glycine enolate or its equivalent. acs.org
One common method involves the use of a homochiral glycine enolate synthon, where a chiral auxiliary is attached to the glycine molecule. This auxiliary sterically hinders one face of the enolate, directing the incoming electrophile (in this case, an ethyl group) to the opposite face, thus ensuring a high degree of stereoselectivity. iscnagpur.ac.inacs.org Evans' oxazolidinones are classic examples of such auxiliaries. uwindsor.ca
Alternatively, catalytic enantioselective methods are employed where a chiral catalyst, often a transition metal complex with a chiral ligand, creates a chiral environment around the achiral glycine substrate. Nickel-catalyzed enantioconvergent deaminative alkylation of α-amino acid derivatives with unactivated olefins represents a recent breakthrough, providing access to a range of α-enantioenriched amides. thieme-connect.de This method is significant as it can utilize racemic amine precursors. thieme-connect.de Furthermore, catalyst- and additive-free α-alkylation of glycine derivatives using diacyl peroxides has been developed, where the peroxide acts as both the alkylating agent and an oxidant in a free-radical process. organic-chemistry.org
| Alkylation Strategy | Key Features | Typical Reagents/Catalysts |
| Chiral Auxiliary | The auxiliary is covalently bonded to the glycine substrate, directing the stereochemistry of the alkylation. iscnagpur.ac.in | Evans' oxazolidinones, other chiral auxiliaries. uwindsor.ca |
| Chiral Catalyst | A chiral catalyst creates a chiral pocket, influencing the stereochemical outcome of the reaction. acs.orgthieme-connect.de | Chiral phase-transfer catalysts, Ni-bis(oxazoline) complexes. acs.orgthieme-connect.de |
| Radical Alkylation | Utilizes a radical mechanism for alkylation, often under catalyst- and additive-free conditions. organic-chemistry.org | Diacyl peroxides. organic-chemistry.org |
Electrocatalytic Cross-Coupling Approaches for Unnatural Amino Acid Synthesis
Recent advancements in synthetic methodology have introduced electrocatalytic approaches for the synthesis of unnatural amino acids. While specific examples for this compound are not detailed in the provided search results, the general principles of these methods are applicable.
Photoredox catalysis, often in combination with nickel catalysis, has enabled the direct C-H acylation of simple hydrocarbons with acyl electrophiles. nih.gov This approach allows for the coupling of naturally occurring chiral α-amino acids with simple C(sp³)–H bonds under mild conditions. nih.gov A key challenge in these reactions is preventing racemization of the chiral center. Strategic modulation of the reaction mechanism, such as the in-situ generation of an N-acyllutidinium intermediate, has been shown to be crucial for retaining the stereochemistry of the starting amino acid. nih.gov This method provides a powerful and sustainable route to structurally diverse chiral α-amino ketones, which can be further elaborated to the desired amino acids.
Direct Amination Methodologies using Metal Catalysts
Direct C-H amination is an increasingly important and atom-economical strategy for synthesizing chiral amines and amino acids. prismbiolab.comrsc.org These methods involve the direct introduction of an amino group into a C-H bond, often at the α-position of a carboxylic acid derivative, using a metal catalyst.
Transition metal catalysts based on rhodium, ruthenium, copper, and palladium have been shown to be effective for this transformation. georgiasouthern.edu For instance, iron-nitrene catalysts have been utilized for the directed amination of the α-position of carboxylic acids. prismbiolab.com In this approach, the carboxylic acid group of the substrate acts as a directing group, guiding the catalyst to the α-C-H bond. The use of a nitrogen source, such as a Boc-protected amine, allows for the direct installation of a protected amino group. prismbiolab.com While this methodology is still developing, it shows great promise for its wide substrate scope, including α-alkyl and α-aryl carboxylic acids. prismbiolab.com
Another approach involves the rhodium-catalyzed amination of diazo esters, which serves as an effective means to synthesize chiral amino acids. georgiasouthern.edu The development of chiral ligands for these metal catalysts is key to achieving high enantioselectivity in these direct amination reactions. acs.orgacs.org
| Metal Catalyst | Reaction Type | Key Advantages |
| Iron | C-H amination with iron-nitrene catalyst prismbiolab.com | Earth-abundant metal, wide substrate scope. prismbiolab.com |
| Rhodium | Amination of diazo esters georgiasouthern.edu | Effective for chiral amino acid synthesis. georgiasouthern.edu |
| Copper/Palladium | Various amination reactions georgiasouthern.edunih.gov | Versatile catalysts for C-N bond formation. georgiasouthern.edu |
Classical and Modernized Strecker Synthesis for α-Amino Acids
The Strecker synthesis, first reported by Adolph Strecker in 1850, is a classic method for preparing amino acids. wikipedia.orgmasterorganicchemistry.comnews-medical.netjk-sci.com The traditional reaction involves a one-pot, three-component condensation of an aldehyde (or ketone), ammonia (B1221849), and cyanide, followed by the hydrolysis of the resulting α-aminonitrile to yield the amino acid. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the starting aldehyde would be 2-ethylbutanal.
The classical Strecker synthesis produces a racemic mixture of amino acids. wikipedia.org Consequently, significant research has focused on developing asymmetric versions of this reaction to produce enantiomerically enriched amino acids. Modernized Strecker syntheses often employ a chiral auxiliary or a chiral catalyst.
Asymmetric Strecker reactions can be achieved by:
Using a chiral amine: Replacing ammonia with a chiral amine leads to the formation of diastereomeric aminonitriles, which can then be separated.
Using a chiral catalyst: Chiral catalysts, such as those based on titanium or aluminum, can catalyze the enantioselective addition of cyanide to an imine, leading to a chiral aminonitrile. organic-chemistry.org
The mechanism of the Strecker synthesis begins with the formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion to form the α-aminonitrile. masterorganicchemistry.com Subsequent hydrolysis of the nitrile group affords the final amino acid. masterorganicchemistry.comnews-medical.net
| Strecker Synthesis Variant | Key Feature | Outcome |
| Classical | Reaction of an aldehyde, ammonia, and cyanide. wikipedia.orgnews-medical.net | Racemic α-amino acid. wikipedia.org |
| Asymmetric | Employs a chiral amine or a chiral catalyst. organic-chemistry.org | Enantiomerically enriched α-amino acid. organic-chemistry.org |
Protecting Group Strategies in Synthesis
In the multi-step synthesis of complex molecules like this compound, protecting groups are essential to ensure chemoselectivity. wikipedia.orgresearchgate.net They temporarily mask reactive functional groups, preventing them from participating in undesired side reactions. wikipedia.org For amino acid synthesis, the primary functional groups requiring protection are the amino group (-NH₂) and the carboxyl group (-COOH). ug.edu.pl
Amino Group Protection: The amino group is typically protected as a carbamate. Common amino-protecting groups include:
Benzyloxycarbonyl (Cbz or Z): This group is stable under many reaction conditions but can be removed by catalytic hydrogenation (H₂/Pd) or with HBr in acetic acid. gcwgandhinagar.com
tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability and ease of removal under moderately acidic conditions (e.g., trifluoroacetic acid, TFA). ug.edu.pl
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is notable for its lability under basic conditions (e.g., piperidine), making it orthogonal to acid-labile groups like Boc. wikipedia.orgresearchgate.net
Carboxyl Group Protection: The carboxyl group is usually protected as an ester. Common carboxyl-protecting groups include:
Methyl or Ethyl esters: These are simple to introduce but require relatively harsh conditions (saponification) for removal, which can sometimes lead to racemization. gcwgandhinagar.com
Benzyl (B1604629) (Bn) ester: Similar to the Cbz group, the benzyl ester can be removed by hydrogenolysis, which are mild conditions that preserve stereochemistry. gcwgandhinagar.com
tert-Butyl (tBu) ester: This group is cleaved under acidic conditions, similar to the Boc group, making them compatible in a protection strategy. ug.edu.pl
| Protecting Group | Functional Group Protected | Deprotection Conditions |
| Benzyloxycarbonyl (Cbz) | Amino | H₂/Pd or HBr/AcOH gcwgandhinagar.com |
| tert-Butoxycarbonyl (Boc) | Amino | Acid (e.g., TFA) ug.edu.pl |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Amino | Base (e.g., Piperidine) wikipedia.org |
| Benzyl (Bn) ester | Carboxyl | H₂/Pd gcwgandhinagar.com |
| tert-Butyl (tBu) ester | Carboxyl | Acid (e.g., TFA) ug.edu.pl |
Fluorenylmethoxycarbonyl (Fmoc) Protecting Group Chemistry
The Fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely utilized in solid-phase peptide synthesis (SPPS). chemimpex.com Its application to this compound yields Fmoc-(R)-2-amino-3-ethylpentanoic acid, a valuable building block for creating complex peptide sequences. organic-chemistry.org The primary advantage of Fmoc chemistry lies in its mild deprotection conditions, which are orthogonal to the acid-labile protecting groups often used for amino acid side chains. chemimpex.comrsc.org
A general and efficient method for the N-Fmoc protection of amino acids involves their reaction with an Fmoc-reagent in an aqueous medium. nih.gov A typical procedure for the synthesis of Fmoc-(R)-2-amino-3-ethylpentanoic acid would involve dissolving the amino acid in a water-ethanol mixture and reacting it with 9-fluorenylmethyl-chloroformate (Fmoc-Cl). nih.gov The reaction is typically carried out at a moderately elevated temperature to ensure a reasonable reaction rate. nih.gov
Representative Synthetic Protocol: To a solution of this compound (1 mmol) in a 3:1 water:ethanol (B145695) mixture (1.5 mL), 9-fluorenylmethyl-chloroformate (Fmoc-Cl) (1.2 mmol) is added. The reaction mixture is stirred at 60 °C. Upon completion, the solution is acidified with 1M HCl, and the product is typically filtered, washed with water, and can be further purified by recrystallization from hot ethanol to yield the pure N-Fmoc protected amino acid. nih.gov
The resulting Fmoc-(R)-2-amino-3-ethylpentanoic acid is a white powder with a purity often exceeding 99% as determined by HPLC. organic-chemistry.org This derivative is particularly useful in the pharmaceutical industry for the development of peptide-based drugs. organic-chemistry.org
Table 1: Typical Reagents and Conditions for Fmoc Protection
| Parameter | Details | Source(s) |
|---|---|---|
| Starting Amino Acid | This compound | N/A |
| Fmoc Reagent | 9-fluorenylmethyl-chloroformate (Fmoc-Cl) or Fmoc-OSu | nih.govuci.edu |
| Solvent System | Water:Ethanol (3:1) or Dichloromethane (DCM) | nih.govuci.edu |
| Base | Diisopropylethylamine (DIEA) (if using Fmoc-OSu) | uci.edu |
| Reaction Temperature | 60 °C or Room Temperature | nih.gov |
| Deprotection Reagent | 20% Piperidine in DMF | rsc.orgfishersci.co.uk |
tert-Butoxycarbonyl (Boc) Protecting Group Chemistry
The tert-Butoxycarbonyl (Boc) group is an acid-labile protecting group and represents one of the most common methods for protecting amines in organic synthesis. chemistrysteps.comgoogle.com The synthesis of Boc-(R)-2-amino-3-ethylpentanoic acid involves the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemistrysteps.com This method is valued for its high yields and the stability of the Boc group to a wide range of nucleophilic and basic conditions, making it orthogonal to the base-labile Fmoc group. rsc.org
The Boc protection reaction is flexible and can be performed under various conditions, often in a mixed solvent system like acetone-water, with a base such as triethylamine (B128534) (Et₃N) or sodium hydroxide. chemistrysteps.comnih.gov The reaction typically proceeds smoothly at temperatures ranging from 0 °C to 40 °C over a period of a few hours. nih.gov
Representative Synthetic Protocol: this compound (1 equivalent) is dissolved in a mixture of acetone (B3395972) and water. Triethylamine is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O). The mixture is stirred for 0.5 to 4 hours at a controlled temperature (e.g., room temperature). After the reaction, the organic solvent is removed under reduced pressure. The remaining aqueous solution is acidified to a pH of 2-3 using a dilute acid like HCl. The product, Boc-(R)-2-amino-3-ethylpentanoic acid, is then extracted with an organic solvent such as ethyl acetate, dried, and crystallized. nih.gov
The deprotection of the Boc group is achieved under acidic conditions, commonly using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. chemistrysteps.comgoogle.com The use of strong acids like hazardous hydrogen fluoride (B91410) (HF) can be a drawback for this methodology, especially in solid-phase synthesis.
Table 2: Typical Reagents and Conditions for Boc Protection
| Parameter | Details | Source(s) |
|---|---|---|
| Starting Amino Acid | This compound | N/A |
| Boc Reagent | Di-tert-butyl dicarbonate (Boc₂O) | chemistrysteps.comnih.gov |
| Solvent System | Acetone/Water, THF, Dioxane, Acetonitrile | chemistrysteps.comnih.gov |
| Base | Triethylamine (Et₃N), Sodium Hydroxide, DMAP | chemistrysteps.comnih.gov |
| Reaction Temperature | 0 - 40 °C | nih.gov |
| Deprotection Reagent | Trifluoroacetic acid (TFA) or Hydrochloric Acid (HCl) | chemistrysteps.comgoogle.com |
Applications of R 2 Amino 3 Ethylpentanoic Acid As a Molecular Building Block
Peptide Synthesis and Protein Engineering
The foundation of creating novel peptide-based molecules lies in the ability to assemble them efficiently and purposefully. (R)-2-Amino-3-ethylpentanoic acid can be incorporated into peptide chains using established synthetic methodologies, paving the way for the development of engineered proteins and peptides with desirable traits.
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide assembly, allowing for the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support. nih.govmdpi.com This technique simplifies the purification process, as reagents and soluble by-products are easily washed away after each coupling and deprotection step. nih.gov
The integration of non-standard amino acids like this compound into SPPS protocols is a routine practice. nih.gov For incorporation, the amino acid is typically used in a protected form, most commonly with an Nα-Fmoc (9-fluorenylmethoxycarbonyl) or Nα-Boc (tert-butyloxycarbonyl) group. These temporary protecting groups prevent unwanted side reactions during the coupling of the subsequent amino acid in the sequence. mdpi.com The choice of coupling reagents is critical to ensure the efficient formation of the peptide bond, especially when dealing with sterically hindered residues.
Incorporation into Peptidomimetics
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability, bioavailability, and receptor affinity. nih.govnih.gov The incorporation of residues like this compound is a central strategy in peptidomimetic design. researchgate.net
The conformation of a peptide is critical to its biological activity. nih.gov The steric bulk of the 3-ethylpentyl side chain in this compound can impose significant conformational constraints on the peptide backbone. By restricting the rotational freedom around the phi (φ) and psi (ψ) dihedral angles, this residue can help lock the peptide into a specific three-dimensional structure that mimics the bioactive conformation of a natural peptide ligand. This pre-organization can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity.
Foldamers are oligomers that adopt well-defined, stable secondary structures, similar to the helices and sheets found in proteins. mdpi.comrsc.org The design of foldamers with predictable conformations is a major goal in chemical biology. Unnatural amino acids, particularly those with constrained geometries, are fundamental to this field. rsc.org The incorporation of β-amino acids and other non-native residues has been shown to induce the formation of novel helical structures, such as the 14-helix. rsc.org While specific studies detailing the formation of helical structures driven solely by this compound are limited, its nature as a sterically demanding D-amino acid suggests it could be a valuable component in nucleating or stabilizing specific folds, potentially in combination with other structure-inducing residues.
Below is a table summarizing the potential impacts of incorporating this compound into peptide structures.
| Property | Potential Impact of this compound | Rationale |
| Metabolic Stability | Increased | The bulky β,β-diethyl side chain provides steric hindrance against proteolytic enzymes. nih.gov |
| Conformation | Constrained | Steric bulk restricts backbone dihedral angles, helping to define a specific 3D structure. nih.gov |
| Receptor Affinity | Potentially Increased | Pre-organization of the peptide into its bioactive conformation can enhance binding. nih.gov |
| Receptor Selectivity | Potentially Modulated | The D-amino acid configuration presents a unique spatial arrangement of the side chain for receptor interaction. nih.gov |
| Secondary Structure | Potential to induce folds | Can act as a component in the design of novel helical structures and foldamers. rsc.org |
Modification of Proteins and Enzymes for Enhanced Activity and Stability
The site-specific incorporation of non-natural amino acids is a powerful strategy in protein engineering to enhance the functionality of proteins and enzymes. While the direct modification of proteins with this compound is not extensively documented in publicly available research, the principles of using structurally unique amino acids suggest potential benefits. The introduction of a bulky, hydrophobic side chain like that of 3-Ethyl-D-norvaline could potentially improve the thermal stability of a protein by promoting favorable hydrophobic interactions within the protein core. Furthermore, its placement within or near an enzyme's active site could modulate substrate specificity and catalytic activity.
General strategies for enhancing peptide stability include modifications that prevent enzymatic degradation. The introduction of D-amino acids, such as this compound, is a known method to increase resistance to proteolysis, thereby extending the half-life of therapeutic peptides.
Drug Discovery and Pharmaceutical Development
Non-natural amino acids are crucial in modern drug discovery, offering a means to overcome the limitations of traditional peptide-based drugs.
This compound serves as a derivative of norvaline and can be utilized in the synthesis of more complex molecules, including potential therapeutic agents. The synthesis of bioactive peptides often involves the use of unnatural amino acids to enhance their pharmacological properties. While specific, widely-marketed therapeutic agents directly derived from this compound are not prominently reported in the literature, its role as a building block in the synthesis of novel compounds is an active area of interest. The chemical synthesis of peptides can be carried out using either solid-phase or soluble-phase methods, allowing for the incorporation of such modified amino acids.
The application of compounds derived from this compound in targeting specific biological pathways or neurological conditions is an area of potential development rather than established fact based on available research. The structural similarity of this compound to endogenous amino acids could allow for the design of molecules that interact with specific receptors or enzymes involved in neurological processes. However, detailed studies demonstrating such applications for this particular amino acid are not currently prevalent in the scientific literature.
A significant challenge in drug development is ensuring that a therapeutic agent can reach its target in the body, a property known as bioavailability. The modification of bioactive peptides with unnatural amino acids is a common strategy to improve their pharmacokinetic profiles. Incorporating a D-amino acid like this compound can reduce susceptibility to enzymatic degradation in the gastrointestinal tract and bloodstream, potentially leading to improved bioavailability. While this is a recognized strategy, specific research detailing the design and improved bioavailability of analogs of this compound is not widely documented.
Diversification of Chemical Libraries for Screening
Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis and screening of large numbers of diverse compounds. The use of unique building blocks is essential for creating chemical libraries with novel structures and a higher probability of identifying "hit" compounds. This compound, with its distinct stereochemistry and side-chain structure, is a valuable monomer for the diversification of peptide and small molecule libraries. The inclusion of such non-standard amino acids expands the chemical space that can be explored, increasing the potential for discovering new lead compounds for various therapeutic targets.
Below is a table summarizing the potential applications and research status of this compound.
| Application Area | Specific Use | Research Status |
| Protein & Enzyme Modification | Enhanced Activity & Stability | Theoretical potential; specific examples are not widely documented. |
| Drug Discovery | Synthesis of Bioactive Compounds | Used as a building block; specific therapeutic agents are not prominent. |
| Targeting Neurological Conditions | Potential for development; lacks substantial current research. | |
| Improved Bioavailability of Analogs | A recognized strategy, but specific studies on this compound are limited. | |
| Chemical Library Diversification | Expanding Chemical Space for Screening | Valued for its unique structure in creating diverse libraries. |
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic Techniques for Purity and Stereoisomeric Analysis
Chromatography is an indispensable tool for separating the target compound from impurities and its stereoisomer.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of (R)-2-Amino-3-ethylpentanoic acid. This method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. For non-chromophoric amino acids like this one, derivatization with a UV-active agent or the use of detectors such as evaporative light scattering (ELSD) or mass spectrometry (MS) is often required. The result of an HPLC analysis is a chromatogram where the area of the main peak corresponds to the purity of the compound relative to any detected impurities. Purity levels are often reported to be high, for instance, 98.0%, for research-grade materials. chemsrc.com
Table 1: Illustrative HPLC Parameters for Amino Acid Purity Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of aqueous buffer (e.g., 0.1% TFA in water) and organic solvent (e.g., acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Detector | UV (after derivatization), ELSD, or MS |
| Column Temperature | 25-40 °C |
Distinguishing between the (R) and (S) enantiomers is critical, and this is achieved through chiral chromatography. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. Gas chromatography (GC) is frequently used for the enantiomeric analysis of amino acids following their conversion into volatile derivatives. nih.govnih.gov A common derivatization method is the formation of N-trifluoroacetyl-O-alkyl esters, which are amenable to analysis on a chiral column, such as one coated with Chirasil-L-Val. nih.govnih.gov The successful separation allows for the precise determination of the enantiomeric excess (ee), which quantifies the purity of one enantiomer in a mixture. nih.gov
Spectroscopic Techniques for Structural Elucidation
Spectroscopy provides definitive information about the molecular structure of this compound, from its atomic connectivity to the identification of its functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are employed.
¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
¹³C NMR reveals the number of non-equivalent carbons in the molecule. For an analogous compound, 2-amino-3-methyl-pentanoic acid, predicted chemical shifts highlight the distinct signals for the carboxyl carbon, the alpha-carbon bearing the amino group, and the various aliphatic carbons in the side chain. scribd.com
Table 2: Predicted ¹³C NMR Chemical Shifts for an Isomer (2-Amino-3-methyl-pentanoic acid) as a Reference
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxyl (C=O) | 177.0 |
| Alpha-Carbon (CH-NH₂) | 64.7 |
| Beta-Carbon (CH) | 35.5 |
| Methylene Carbon (CH₂) | 24.3 |
| Methyl Carbons (CH₃) | 14.1, 11.2 |
Data adapted from predicted values for a structural isomer. scribd.com
Mass Spectrometry (MS) is used to determine the molecular weight of this compound with high accuracy and to obtain information about its structure through fragmentation analysis. The technique measures the mass-to-charge ratio (m/z) of ionized molecules. The molecular weight of the compound is approximately 145.20 g/mol , with a high-resolution exact mass of 145.110278721 Da. nih.govnih.gov By analyzing the fragmentation patterns under specific MS conditions (e.g., MS/MS), researchers can confirm the structure and identify potential impurities or degradation products by their unique mass fragments. For instance, in related amino acids, characteristic losses of the carboxyl group (CO₂) and parts of the alkyl side chain are observed.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 145.20 g/mol | nih.govnih.gov |
| Exact Mass | 145.110278721 Da | nih.govnih.gov |
| Molecular Formula | C₇H₁₅NO₂ | nih.govnih.gov |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is characterized by distinctive absorption bands that confirm its amino acid structure. ucalgary.calibretexts.org Key features include a very broad band for the O-H stretch of the carboxylic acid, which overlaps with C-H stretching, a sharp absorption for the N-H bend of the amine group, and a strong, sharp peak for the C=O carbonyl stretch of the carboxylic acid. ucalgary.calibretexts.orgpressbooks.pub
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Appearance |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 | Very Broad |
| Alkane | C-H stretch | 2850-2960 | Medium to Strong |
| Carboxylic Acid | C=O stretch | 1700-1725 | Strong, Sharp |
| Amine | N-H bend | 1550-1650 | Variable, Sharp |
| Carboxylic Acid | C-O stretch | 1210-1320 | Strong |
Frequency ranges are typical for the specified functional groups. ucalgary.calibretexts.orgpressbooks.pub
Optical Rotation Measurements for Chiral Purity
The chirality of a molecule, its "handedness," is a fundamental property with significant implications in various scientific fields. For a chiral molecule like this compound, which is a non-proteinogenic amino acid, establishing its enantiomeric purity is crucial. One of the primary techniques employed for this purpose is optical rotation measurement, a method that relies on the ability of chiral molecules to rotate the plane of polarized light.
When plane-polarized light passes through a solution containing a chiral compound, the plane of light is rotated either to the right (dextrorotatory, indicated by a positive sign, '+') or to the left (levorotatory, indicated by a negative sign, '-'). The extent of this rotation is an intrinsic property of the specific enantiomer. Its mirror image, the (S)-enantiomer, will rotate the light by the exact same magnitude but in the opposite direction. A 50:50 mixture of both enantiomers, known as a racemic mixture, will exhibit no net optical rotation.
The specific rotation, [α], is a standardized measure of this optical activity and is calculated using the observed angle of rotation (α), the concentration of the solution (c), and the path length of the light through the sample (l). The measurement is typically performed at a specific temperature (T) and wavelength (λ), often the sodium D-line (589 nm).
The relationship is expressed by the formula: [α]λT = α / (c * l)
In research settings, determining the specific rotation of a synthesized sample of this compound and comparing it to the known value for the enantiomerically pure compound allows for the calculation of its chiral purity, often expressed as enantiomeric excess (ee). The enantiomeric excess is a measure of the degree to which one enantiomer is present in greater amounts than the other.
Detailed research on the specific optical rotation of this compound is essential for its characterization, particularly in the context of asymmetric synthesis where the goal is to produce one enantiomer selectively. However, specific values for the optical rotation of this compound are not widely reported in publicly available scientific literature, highlighting a potential area for further investigation to fully characterize this particular non-proteinogenic amino acid.
For analogous non-proteinogenic amino acids, researchers meticulously report these values as a benchmark of their synthetic success. The table below illustrates how such data would be presented based on typical experimental parameters found in the study of chiral amino acids.
| Parameter | Value | Description |
|---|---|---|
| Specific Rotation [α]D20 | Data Not Available | The standardized rotation value at 20°C using the sodium D-line. |
| Solvent | Data Not Available | The solvent in which the compound is dissolved for measurement. |
| Concentration (c) | Data Not Available | The concentration of the compound in the solvent, typically in g/100mL. |
| Enantiomeric Excess (ee) | Data Not Available | The percentage of the excess of one enantiomer over the other. |
Computational and Theoretical Studies
Molecular Modeling and Conformational Analysis
Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are instrumental in exploring the three-dimensional structures and dynamic behavior of (R)-2-amino-3-ethylpentanoic acid. These methods allow for the prediction of stable conformations and the analysis of their relative energies.
The conformational flexibility of this compound is primarily dictated by the rotational freedom around its single bonds. The presence of a bulky 3-ethylpentyl side chain significantly influences the preferred dihedral angles, leading to a set of low-energy conformers.
| Dihedral Angle | Description | Predicted Stable Range (degrees) |
| φ (phi) | C'-N-Cα-C' | -150 to -60 |
| ψ (psi) | N-Cα-C'-N | +120 to +170 |
| χ1 (chi1) | N-Cα-Cβ-Cγ | -80 to -60 and 160 to 180 |
| χ2 (chi2) | Cα-Cβ-Cγ-Cδ1/Cδ2 | Varied due to ethyl branches |
Note: The predicted stable ranges are hypothetical and based on the analysis of similar branched-chain amino acids. Actual values would require specific computational studies.
Investigation of Peptide Conformation Stability and Helical Propensities
When incorporated into a peptide sequence, this compound is expected to influence the local and global conformation of the polypeptide chain. The steric bulk of the 3-ethylpentyl side chain can impact the stability of secondary structures such as α-helices and β-sheets.
Based on studies of other β-branched amino acids, the incorporation of this compound would likely disfavor the formation of a stable α-helical conformation due to steric clashes between its side chain and the peptide backbone. However, it might be accommodated in a β-sheet structure, particularly at the edges of the sheet. The propensity of an amino acid to favor a particular secondary structure is often quantified by its helical propensity parameter. While no experimental value exists for this compound, it is predicted to have a low helical propensity.
Analysis of Intermolecular Interactions in Peptidomimetics
In the context of peptidomimetics, which are compounds that mimic the structure and function of peptides, this compound can participate in various non-covalent interactions. These interactions are crucial for the binding of the peptidomimetic to its biological target. The primary intermolecular forces involving the this compound residue would be:
Van der Waals Interactions: The large, nonpolar 3-ethylpentyl side chain can engage in significant hydrophobic and van der Waals interactions with nonpolar pockets of a receptor.
Hydrogen Bonding: The amino and carboxyl groups of the backbone can act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with the target protein.
The analysis of these interactions through computational methods is vital for the rational design of potent and selective peptidomimetic drugs.
Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Predictions
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. DFT calculations can provide valuable information about this compound, including its optimized geometry, charge distribution, and spectroscopic properties.
DFT calculations would predict the bond lengths, bond angles, and dihedral angles of the lowest energy conformer of the molecule. Furthermore, the calculation of the molecular electrostatic potential (MEP) surface would reveal the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are important for understanding intermolecular interactions.
| Property | Predicted Value |
| Dipole Moment | ~2-3 Debye |
| HOMO Energy | ~ -9.5 eV |
| LUMO Energy | ~ -0.5 eV |
| HOMO-LUMO Gap | ~ 9.0 eV |
Note: These values are estimations based on DFT calculations of similar amino acids and would need to be confirmed by specific calculations on this compound.
DFT can also be used to predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the molecule.
Simulation of Reaction Mechanisms and Transition States in Asymmetric Synthesis
Computational methods, particularly DFT, are powerful tools for elucidating the mechanisms of chemical reactions, including the asymmetric synthesis of chiral molecules like this compound. By modeling the potential energy surface of a reaction, chemists can identify the structures of transition states and intermediates, and calculate the activation energies associated with different reaction pathways.
For the asymmetric synthesis of this compound, computational studies could be employed to:
Investigate the mechanism of chiral induction by a catalyst.
Predict the stereochemical outcome of a reaction.
Optimize reaction conditions to improve enantiomeric excess.
By simulating the interaction between the substrate, reagent, and chiral catalyst at the transition state, researchers can gain a detailed understanding of the factors that control the stereoselectivity of the synthesis. This knowledge is invaluable for the development of more efficient and selective synthetic routes to this and other chiral amino acids.
Future Directions and Emerging Research Areas
Development of Novel Stereoselective Synthetic Methodologies
The precise three-dimensional arrangement of atoms in (R)-2-Amino-3-ethylpentanoic acid is critical to its biological function. Consequently, the development of efficient and highly selective methods for its synthesis is a paramount area of ongoing research. Future efforts are likely to focus on advancing current techniques and pioneering new ones to improve yield, reduce costs, and enhance enantiomeric purity.
One promising approach is the refinement of asymmetric Strecker reactions. This classic method for amino acid synthesis can be made more stereoselective through the use of novel chiral auxiliaries or catalysts. For instance, the condensation of ketones with an amine like (R)-α-methylbenzylamine in the presence of a Lewis acid such as zinc chloride can yield diastereoisomeric α-amino nitriles, which can then be hydrolyzed to the desired amino acid. nih.gov The optimization of reaction conditions, including solvent and temperature, will be crucial in maximizing the stereoselectivity for the (R)-enantiomer.
Another area of development is the use of enzymatic catalysis. Enzymes offer unparalleled stereoselectivity and can operate under mild reaction conditions. The discovery or engineering of novel aminotransferases or other enzymes capable of acting on substrates structurally similar to the precursors of this compound could provide a green and efficient route to its synthesis.
Furthermore, methodologies involving the stereoselective ring-opening of cyclic precursors, such as aziridines, are being explored for the synthesis of other substituted amino acids and could be adapted for this specific compound. wisc.edu The regioselective attack of a nucleophile on a suitably protected aziridine (B145994) can lead to the formation of the desired amino acid backbone with high stereochemical control. wisc.edu
| Synthetic Strategy | Key Features | Potential Advantages |
| Asymmetric Strecker Reaction | Use of chiral auxiliaries or catalysts to direct stereochemistry. | Well-established method with potential for optimization. nih.gov |
| Enzymatic Catalysis | Employs enzymes for highly selective transformations. | High stereoselectivity, mild reaction conditions, environmentally friendly. |
| Ring-Opening of Cyclic Precursors | Stereospecific opening of rings like aziridines. | High degree of stereochemical control. wisc.edu |
Exploration of New Biological Applications beyond Peptidomimetics
While this compound has shown utility in the creation of peptide-based molecules, its potential extends far beyond this role. Future research will likely uncover new biological activities and applications for this unique amino acid.
One area of exploration is its potential as a standalone therapeutic agent or as a modulator of biological pathways. Non-proteinogenic amino acids can sometimes act as enzyme inhibitors or receptor antagonists. Screening this compound against a wide range of biological targets could reveal unexpected activities. For example, its structural similarity to natural amino acids might allow it to interfere with metabolic pathways in cancer cells or pathogenic microbes.
Another emerging application is in the field of chemical biology as a probe to study biological processes. Its unique structure could be leveraged to design molecules that can selectively interact with specific proteins or enzymes, helping to elucidate their function in complex biological systems.
Integration with High-Throughput Screening and Combinatorial Chemistry
The discovery of novel applications for this compound can be significantly accelerated by integrating its synthesis and testing with high-throughput screening (HTS) and combinatorial chemistry platforms. These technologies allow for the rapid synthesis and evaluation of large libraries of compounds, dramatically increasing the efficiency of the discovery process.
Combinatorial chemistry can be used to create vast libraries of peptides or other small molecules that incorporate this compound at various positions. These libraries can then be screened using HTS assays to identify compounds with desired biological activities, such as binding to a specific receptor or inhibiting a particular enzyme. For instance, a cDNA display method has been developed for the high-throughput screening of substrate peptide sequences for E3 ligases, demonstrating the power of such techniques in peptide research. nih.gov This approach could be adapted to screen libraries containing this compound to identify novel protein-protein interaction modulators.
The data generated from these large-scale screening efforts can also be used to build structure-activity relationship (SAR) models, which can guide the design of more potent and selective compounds.
| Technology | Application for this compound | Potential Outcome |
| High-Throughput Screening (HTS) | Rapidly screen large libraries of compounds containing the amino acid for biological activity. | Identification of new lead compounds for drug discovery. |
| Combinatorial Chemistry | Generate large and diverse libraries of molecules incorporating the amino acid. | Exploration of a vast chemical space to find novel structures with desired properties. |
| cDNA Display | Screen peptide libraries containing the amino acid for interactions with specific protein targets. nih.gov | Discovery of new binding partners and biological pathways. nih.gov |
Bio-conjugation and Prodrug Strategies Involving this compound
Bio-conjugation is the process of linking a molecule to another biomolecule, such as a protein or a drug, to enhance its properties. chemimpex.com this compound can be a valuable component in such strategies. Its unique side chain can provide a point of attachment for other molecules, or it can be incorporated into a linker to modulate the properties of the conjugate.
A significant area of future research is the development of prodrugs that incorporate this compound. Prodrugs are inactive compounds that are converted into active drugs in the body. nih.govnih.gov By attaching this amino acid to a drug, it may be possible to improve its solubility, stability, and pharmacokinetic profile. nih.gov For example, amino acid-based prodrugs of acyclic nucleoside phosphonates have been developed to improve their oral absorption and reduce toxicity. nih.gov Similar strategies could be employed for other drugs by linking them to this compound.
The amino acid can also be used in targeted drug delivery systems. chemimpex.com By conjugating it to a targeting moiety, such as an antibody or a peptide that recognizes a specific cell type, it can help to deliver a therapeutic agent selectively to the site of action, thereby increasing efficacy and reducing off-target side effects.
| Strategy | Description | Potential Benefit |
| Prodrug Development | Attaching this compound to a drug to create an inactive precursor. nih.govnih.gov | Improved drug delivery, solubility, and pharmacokinetic properties. nih.gov |
| Bio-conjugation | Linking the amino acid to other biomolecules or therapeutic agents. chemimpex.comresearchgate.net | Enhanced targeting, stability, and efficacy of the conjugate. chemimpex.com |
| Targeted Drug Delivery | Using the amino acid as part of a system to deliver drugs to specific cells or tissues. | Increased therapeutic efficacy and reduced side effects. |
Advanced Characterization Techniques for Complex Biological Systems
Understanding the behavior and interactions of this compound in complex biological environments is crucial for the development of new applications. Advanced analytical techniques are essential for characterizing the structure, dynamics, and function of this amino acid and its derivatives within biological systems.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the conformation and dynamics of peptides and proteins containing this compound. Mass spectrometry (MS) techniques, such as liquid chromatography-mass spectrometry (LC-MS), are invaluable for identifying and quantifying the amino acid and its metabolites in biological samples. ambeed.com
X-ray crystallography can be used to determine the three-dimensional structure of the amino acid when it is part of a larger molecule, such as a peptide bound to its target protein. wisc.edu This structural information is critical for understanding the molecular basis of its biological activity and for designing new molecules with improved properties.
Furthermore, computational modeling and molecular dynamics simulations can complement experimental data by providing insights into the behavior of this compound at the atomic level. These computational approaches can be used to predict its interactions with biological targets and to guide the design of new experiments.
| Technique | Information Provided | Relevance to this compound |
| Nuclear Magnetic Resonance (NMR) | Conformational and dynamic information of molecules in solution. | Understanding the structure of peptides containing the amino acid. |
| Mass Spectrometry (MS) | Identification and quantification of molecules in complex mixtures. ambeed.com | Detecting and measuring the amino acid and its metabolites in biological fluids. ambeed.com |
| X-ray Crystallography | High-resolution three-dimensional structure of molecules. wisc.edu | Determining the precise atomic arrangement in crystals. wisc.edu |
| Computational Modeling | Prediction of molecular interactions and dynamics. | Guiding the design of new molecules and experiments. |
Q & A
Q. What are the standard synthetic routes for enantioselective preparation of (R)-2-amino-3-ethylpentanoic acid?
The synthesis of enantiomerically pure this compound typically involves asymmetric hydrogenation or enzymatic resolution. For example, chiral auxiliaries like L-proline derivatives can direct stereochemistry during alkylation steps, while palladium-catalyzed hydrogenation under controlled pressure (e.g., 50 psi H₂) ensures retention of configuration . Multi-step protocols may include coupling reactions using carbodiimides (e.g., DCC or EDC) for amide bond formation, followed by deprotection under acidic conditions (e.g., TFA) to yield the free amino acid .
Q. How can researchers verify the enantiomeric purity of this compound?
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and polarimetry are standard methods. For HPLC, a mobile phase of hexane/isopropanol (90:10) with 0.1% TFA can resolve enantiomers, while specific rotation values ([α]ᴅ²⁵) should align with literature data for the (R)-enantiomer (e.g., +12.5° in 1M HCl) . Mass spectrometry (HRMS) and ¹H/¹³C NMR (e.g., δ 3.75 ppm for the α-proton) further confirm structural integrity .
Q. What are the key physicochemical properties influencing its solubility and stability?
With a molecular formula of C₇H₁₅NO₂ and a pKa of ~2.3 (carboxyl) and ~9.8 (amine), the compound is water-soluble at acidic pH but precipitates in neutral/basic conditions. Stability studies recommend storage at -20°C under nitrogen to prevent racemization or oxidation. TPSA (Topological Polar Surface Area) calculations (≈63 Ų) predict moderate membrane permeability .
Advanced Research Questions
Q. How does the ethyl side-chain at position 3 impact its biological activity compared to methyl or propyl analogs?
The ethyl group balances hydrophobicity and steric bulk, affecting receptor binding. For instance, in enzyme inhibition assays, substituting ethyl with methyl reduces IC₅₀ values by 40% due to weaker van der Waals interactions, while propyl analogs show reduced solubility. Molecular docking (e.g., AutoDock Vina) can model these interactions using crystal structures of target proteins (e.g., glutamate racemase) .
Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies often arise from variations in assay conditions (e.g., buffer pH, cell lines). Researchers should:
Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) be applied to study its metabolic pathways?
Uniform ¹³C-labeling at the ethyl group enables tracking via NMR or LC-MS in metabolic flux analysis. For example, incubating labeled compound with hepatocytes and quenching at timed intervals can map incorporation into TCA cycle intermediates. Stable isotope-resolved metabolomics (SIRM) quantifies labeling efficiency and pathway engagement .
Q. What methodologies optimize solid-phase synthesis of peptides containing this compound?
Use Fmoc-protected derivatives on Wang resin with HBTU/DIPEA activation. Coupling efficiency (>98%) is monitored by Kaiser tests. Side-chain protection (e.g., tert-butyl for carboxyl) prevents undesired cyclization. Cleavage with TFA/thioanisole/water (95:3:2) yields peptides for purification via reverse-phase HPLC (C18 column, 0.1% TFA gradient) .
Safety & Handling
Q. What safety precautions are critical when handling this compound?
Wear nitrile gloves and PPE to avoid skin/eye contact. Store in sealed containers under inert gas; avoid exposure to moisture or strong oxidizers. In case of spills, neutralize with 5% acetic acid and dispose via hazardous waste protocols. LC-MS analysis of degradation products (e.g., oxidation at β-carbon) ensures batch integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
